LogP-Driven Lipophilicity Differentiation
The calculated LogP of 4-n-hexylphenylhydrazine hydrochloride is 4.10, representing a >3-fold increase over the unsubstituted phenylhydrazine (LogP 1.25–1.36) and a stepwise increase over 4-butylphenylhydrazine hydrochloride (LogP 3.21) [1][2]. This differential is critical for applications requiring enhanced membrane partitioning or retention in reversed-phase chromatographic systems [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 4.10 (4-n-hexylphenylhydrazine HCl) |
| Comparator Or Baseline | Phenylhydrazine (LogP 1.25–1.36); 4-Methylphenylhydrazine HCl (LogP 2.86); 4-Ethylphenylhydrazine HCl (LogP 2.32); 4-Butylphenylhydrazine HCl (LogP 3.21) |
| Quantified Difference | ΔLogP = +2.74 to +2.85 vs. phenylhydrazine; ΔLogP = +0.89 vs. 4-butyl analog |
| Conditions | Calculated values from ChemAxon/ACD Labs consensus; consistent across multiple prediction algorithms |
Why This Matters
The substantially higher LogP directly impacts compound partitioning in biological assays and organic synthesis, making the hexyl derivative the preferred choice when lipophilicity must match the hydrophobic character of a target binding site or reaction medium.
- [1] ChemBase. (4-hexylphenyl)hydrazine hydrochloride: Log P = 4.1011534. http://en.chembase.cn/molecule-15027.html View Source
- [2] ChemBase. Phenylhydrazine: Log P = 1.3648884; ChemSrc. 4-Methylphenylhydrazine HCl: LogP = 2.85590; ChemBase. 4-Ethylphenylhydrazine HCl: Log P = 2.3228786; ChemBase. 4-Butylphenylhydrazine HCl: Log P = 3.2120159. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. View Source
